tert-Butyl (3-chloro-2-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (3-chloro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a nitro group attached to a phenyl ring
Mechanism of Action
Mode of Action
It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.
Biochemical Pathways
It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.
Result of Action
Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-2-nitrophenyl)carbamate typically involves the reaction of 3-chloro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Major Products Formed:
Nucleophilic substitution: Substituted carbamates or thiocarbamates.
Reduction: 3-chloro-2-aminophenylcarbamate.
Hydrolysis: 3-chloro-2-nitroaniline and tert-butanol.
Scientific Research Applications
Chemistry: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in multi-step synthetic routes, allowing for selective reactions at other functional groups.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamate derivatives.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active compounds. It can be used to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable building block for various chemical processes.
Comparison with Similar Compounds
tert-Butyl (3-nitrophenyl)carbamate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
tert-Butyl (4-chloro-2-nitrophenyl)carbamate: The position of the chloro substituent affects the compound’s chemical properties and interactions.
tert-Butyl (3-chloro-4-nitrophenyl)carbamate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: tert-Butyl (3-chloro-2-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups. The combination of the tert-butyl, chloro, and nitro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility distinguish it from other carbamate derivatives, allowing for selective modifications and targeted synthesis.
Biological Activity
tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features, including the tert-butyl group, chloro substituent, and nitro group, contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A tert-butyl group that enhances solubility and steric hindrance.
- A chloro substituent that can participate in nucleophilic substitution reactions.
- A nitro group that can undergo reduction to an amino group under specific conditions.
Enzyme Interaction
This compound is utilized in studies involving enzyme-catalyzed reactions. It serves as a model compound for investigating the metabolism and toxicity of carbamate derivatives. Notably, it can inhibit certain enzymes involved in biochemical pathways, such as neuropathy target esterase (NTE), which is crucial for neuronal function and lipid metabolism .
Biochemical Pathways
The compound is involved in several significant biochemical pathways:
- Synthesis of N-Boc-protected anilines : This reaction is vital for creating intermediates in drug synthesis.
- Formation of tetrasubstituted pyrroles : These compounds are important in various biological applications due to their diverse biological activities.
Medicinal Chemistry
In medicinal chemistry, this compound acts as a precursor for synthesizing pharmacologically active compounds. Its ability to modify biological targets makes it a candidate for developing new drugs with improved efficacy and safety profiles. The compound's unique structure allows for selective modifications that can enhance therapeutic properties .
Agrochemical Industry
This compound is also utilized in the agrochemical sector for producing pesticides and herbicides. Its reactivity enables the formation of various agrochemical products that are essential for agricultural practices.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit NTE activity, which is linked to delayed neurotoxicity caused by organophosphorus compounds. The inhibition mechanism involves binding to the active site of the enzyme, leading to functional impairment .
- Synthesis and Activity Correlation : A study explored the synthesis of derivatives based on this carbamate and evaluated their antiplasmodial activity against Plasmodium falciparum. The results indicated that structural modifications significantly impacted biological activity, highlighting the importance of substitution patterns in drug design .
- Deprotection Strategies : Another investigation focused on mild deprotection methods for N-Boc groups using oxalyl chloride. This study showcased the versatility of tert-butyl carbamates in synthetic chemistry, emphasizing their role in facilitating complex organic transformations while maintaining high yields .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
tert-Butyl (3-nitrophenyl)carbamate | Lacks chloro substituent | Different reactivity profile |
tert-Butyl (4-chloro-2-nitrophenyl)carbamate | Chloro at different position | Variations in enzyme interaction |
tert-Butyl (3-chloro-4-nitrophenyl)carbamate | Different substitution pattern | Altered pharmacological properties |
Properties
IUPAC Name |
tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYCCHVOEJTXGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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